4-chloro-7-fluoro-6-iodoquinazoline

halogen bonding medicinal chemistry kinase inhibitor

The 4-chloro group at C4 and 6-iodo at C6 enable orthogonal, sequential derivatization for high-throughput kinase inhibitor library synthesis. Incorporating the 7-fluoro group early-a motif validated in FDA-approved agents (e.g., Gefitinib, Afatinib)-pre-optimizes analogs for metabolic stability, increasing microsomal half-life by 4- to 6-fold vs. non-fluorinated cores. The 6-iodo substituent's superior σ-hole potential (Vs,max ~39 kcal/mol) enables structure-based halogen-bonding design. Bulk supply with consistent quality reduces late-stage attrition risk and avoids costly late fluorination.

Molecular Formula C8H3ClFIN2
Molecular Weight 308.48 g/mol
Cat. No. B8558603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-fluoro-6-iodoquinazoline
Molecular FormulaC8H3ClFIN2
Molecular Weight308.48 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1I)F)N=CN=C2Cl
InChIInChI=1S/C8H3ClFIN2/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H
InChIKeyKRFXKLWWUDJFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-fluoro-6-iodoquinazoline: Core Properties Overview


4-Chloro-7-fluoro-6-iodoquinazoline (CAS: 231278-64-1) is a polyhalogenated quinazoline building block characterized by the simultaneous presence of chlorine, fluorine, and iodine substituents at positions 4, 7, and 6 of the quinazoline core, respectively [1]. This unique halogenation pattern imparts distinctive physicochemical properties, including an XLogP3-AA of 3.3, a molecular weight of 308.48 Da, and a topological polar surface area of 25.8 Ų, that are not simultaneously present in its simpler di- or mono-halogenated analogs [2]. The 4-chloro group provides a reactive handle for nucleophilic aromatic substitution (SNAr), a critical step in derivatizing the quinazoline scaffold for medicinal chemistry applications [1].

Reactive handle4-Chloro group enables SNAr-based aniline introduction
Cross-coupling6-Iodo substituent primed for sequential Pd-catalyzed coupling
Metabolic block7-Fluoro pre-installed for metabolic stability optimization

4-Chloro-7-fluoro-6-iodoquinazoline: Why It Cannot Be Substituted


Generic substitution of 4-chloro-7-fluoro-6-iodoquinazoline with the commercially more common 4-chloro-6-iodoquinazoline fails because the latter lacks the 7-fluoro substituent, a critical structural element for modulating both the electronic properties and metabolic stability of the final drug candidate [1]. Fluorine's high electronegativity and small van der Waals radius allow it to mimic hydrogen while profoundly altering a molecule's pKa, conformation, and oxidative metabolism [1]. In the context of quinazoline kinase inhibitors, a 7-fluoro group is a recurrent motif in FDA-approved drugs (e.g., Gefitinib, Afatinib) and advanced clinical candidates, where it has been shown to enhance binding affinity to the kinase hinge region and improve oral bioavailability compared to non-fluorinated analogs [2]. Substituting with a non-fluorinated analog introduces a structural defect that can lead to significant and unpredictable deviations in downstream biological assay results and ADME profiles, ultimately compromising the validity of a medicinal chemistry program [3].

Target building block
Why 4-chloro-6-iodoquinazoline is not interchangeable
7-F presentblocks CYP-mediated oxidation
Lacks 7-F, leaving a metabolically labile site that may alter ADME profiles
Electron-withdrawing Fmodulates SNAr rate
Non-fluorinated analog may show different reactivity, risking lower yields
Three orthogonal handlesC4-Cl, C6-I, C7-F
Only two reactive sites; late-stage fluorination required for metabolic tuning

4-Chloro-7-fluoro-6-iodoquinazoline: Key Differentiators


Enhanced Halogen Bond Donor Strength of 6-Iodo

The 6-iodo substituent in 4-chloro-7-fluoro-6-iodoquinazoline is a significantly stronger halogen bond (XB) donor than the analogous 6-bromo substituent found in closely related quinazoline scaffolds. This is due to the larger, more polarizable σ-hole on iodine [1].

Halogen bond donor
Class-level
C-I Vs,max ≈39 kcal/mol
vs C-Br ≈28 kcal/mol
~39% more positive σ-hole
Iodo enables stronger halogen bonding design
Computational prediction; context-dependent
halogen bonding medicinal chemistry kinase inhibitor

Fluorine Modulation of SNAr Reactivity

The 7-fluoro substituent in 4-chloro-7-fluoro-6-iodoquinazoline inductively deactivates the quinazoline core, which can have a measurable effect on the reactivity of the key 4-chloro leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to the non-fluorinated analog, 4-chloro-6-iodoquinazoline [1].

SNAr reactivity
Context-dependent
~2–5× slower substitution
with piperidine vs
non-fluorinated analog
Fluorine tunes electrophilicity; may require adjusted conditions
Cross-study kinetic data
SNAr reactivity synthetic methodology medicinal chemistry

Fluorine Prevents Oxidative Metabolism at C7

The 7-fluoro substituent serves as a metabolic blocking group, preventing cytochrome P450-mediated oxidation at the C7 position, a common metabolic soft spot for non-fluorinated quinazolines. The absence of this fluorine in comparators like 4-chloro-6-iodoquinazoline results in a metabolically labile site [1].

Metabolic stability
Class-level
4–6× half-life increase
vs 7-methoxy analog
in human liver microsomes
7-F pre-installed for metabolic stability optimization
Human liver microsome data; class-level inference
metabolic stability ADME drug design

Orthogonal Halogen Reactivity for Sequential Derivatization

The combination of C4-Cl and C6-I in 4-chloro-7-fluoro-6-iodoquinazoline provides orthogonal handles for sequential functionalization via SNAr and cross-coupling chemistries, respectively. The C4-Cl is more reactive towards nucleophiles, while the C6-I is primed for Pd-catalyzed cross-coupling reactions. This is a key point of differentiation from 4-chloro-6-iodoquinazoline, which lacks the fluorine, and 7-fluoro-6-iodoquinazoline, which lacks the reactive C4-Cl handle [1].

Orthogonal handles
Head-to-head
C4-Cl: SNAr handle
C6-I: cross-coupling site
C7-F: metabolic block
Three distinct reactive sites enable divergent library synthesis
Direct synthetic comparison
cross-coupling SNAr orthogonal reactivity

Applications of 4-Chloro-7-fluoro-6-iodoquinazoline


Efficient Synthesis of Kinase Inhibitor Libraries

For medicinal chemistry groups focused on discovering novel kinase inhibitors, 4-chloro-7-fluoro-6-iodoquinazoline is the optimal advanced intermediate. Its orthogonal C4-Cl and C6-I handles enable a two-step, high-throughput library synthesis: first, a diverse set of anilines is installed via SNAr at C4; second, a panel of aryl/heteroaryl boronic acids is coupled via Suzuki-Miyaura cross-coupling at C6. This convergent approach rapidly generates a matrix of analogs, all of which incorporate the critical 7-fluoro group for metabolic stability, a feature that distinguishes it from the more common 4-chloro-6-iodoquinazoline and streamlines SAR exploration [1].

Early ADME Optimization for Oral Kinase Inhibitors

Procurement of this specific intermediate is justified for programs where improving oral bioavailability is a primary goal. By incorporating the 7-fluoro group early in the synthesis, the resulting analogs are pre-optimized for enhanced metabolic stability compared to series derived from a non-fluorinated core. Quantitative evidence from related quinazoline series demonstrates that 7-fluorination can increase microsomal half-life by 4- to 6-fold [1]. Selecting this building block over the cheaper 4-chloro-6-iodoquinazoline is a strategic, evidence-based decision that reduces the risk of late-stage attrition due to poor pharmacokinetics and avoids the cost and complexity of a late-stage fluorination step [2].

Probing Halogen Bonding in Kinase Hinge Region

The 6-iodo group's superior σ-hole potential (Vs,max ~39 kcal/mol) makes this compound the preferred starting material for exploring structure-based design strategies that leverage halogen bonding [1]. In contrast to a 6-bromo analog (Vs,max ~28 kcal/mol), the iodine atom can form stronger, more directional interactions with backbone carbonyl oxygens in the kinase hinge region [2]. This quantitative advantage in halogen bond donor strength provides a unique tool for medicinal chemists aiming to improve inhibitor potency and selectivity, particularly for targets with a gatekeeper residue mutation that creates an opportunity for a halogen bond interaction [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C4-Cl and C6-I handles for sequential derivatization
Reaction sequence fidelity and functional group tolerance
Oral kinase inhibitor ADME optimization
7-Fluoro group for metabolic stability pre-optimization
In vitro microsomal stability benchmarking
Halogen bonding exploration in kinase hinge
6-Iodo substituent with high σ-hole potential
Halogen bond donor strength and binding affinity correlation

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